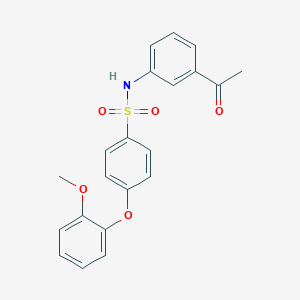

![molecular formula C12H10ClN7OS2 B492766 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide CAS No. 690960-13-5](/img/structure/B492766.png)

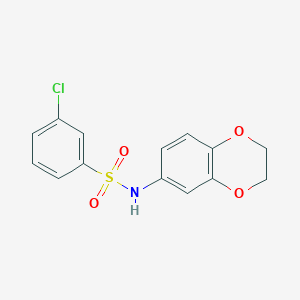

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms. They are known for their wide spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . Thiadiazoles, on the other hand, are organic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom. They are also known for their diverse biological activities.

Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . The synthesis of thiadiazoles typically involves the reaction of thiosemicarbazides with α-haloketones or α-haloesters.Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles and thiadiazoles can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazoles and thiadiazoles can be quite diverse, depending on the specific substituents present on the ring. They can undergo reactions such as nucleophilic substitution, electrophilic substitution, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles and thiadiazoles can be influenced by factors such as their specific chemical structure, the presence of functional groups, and the nature of their substituents. For example, the IR absorption spectra of some 1,2,4-triazole derivatives showed two signals for C=O groups at 1650–1712 cm−1 .Wissenschaftliche Forschungsanwendungen

Energetic Materials Synthesis

The core structure of the compound, particularly the 5-amino-1H-1,2,4-triazole moiety, is known for its application in the synthesis of energetic salts. These salts are designed to be nitrogen-rich, contributing to their high density and thermal stability. The compound’s derivatives could potentially be used to create materials with good insensitivity to impact and friction, making them suitable for applications requiring high-energy materials with a degree of safety .

Gene Expression Studies

The aminoazolecarboxylic acid component of the compound is of interest in gene expression studies. It can form heteroaromatic oligoamides, which have the potential to affect gene expression. This application is crucial for understanding genetic regulation and could lead to advancements in gene therapy .

Development of Energetic Moieties

The compound’s ability to form extensive hydrogen bonding interactions suggests its use in creating complex 3D networks. These networks contribute to the high density and insensitivity of energetic materials. Research in this area could lead to the development of new energetic moieties that are safer and more stable .

Synthesis of Nitrogen-Rich Cations

The nitrogen-rich cationic form of the compound’s derivatives can decrease sensitivity and elevate the nitrogen content of target salts. This application is particularly relevant in the field of energetic materials, where the balance between energy content and sensitivity is critical .

Antibiotics and Biologically Active Substances

Lastly, the compound’s derivatives can be used for preparing antibiotics and other biologically active substances. Its structural features allow for the exploration of new antibiotics with potentially novel modes of action against resistant bacteria .

Wirkmechanismus

Target of Action

The primary target of the compound is currently unknown. The compound is structurally related to 1,2,4-triazole derivatives, which are known to have a wide spectrum of pharmacological activities . .

Mode of Action

Based on its structural similarity to other 1,2,4-triazole derivatives, it may interact with its targets through hydrogen bonding and other non-covalent interactions

Biochemical Pathways

Given the broad range of activities associated with 1,2,4-triazole derivatives, it is likely that multiple pathways could be affected

Result of Action

Given the broad range of activities associated with 1,2,4-triazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels

Safety and Hazards

Zukünftige Richtungen

Future research on 1,2,4-triazoles and thiadiazoles could focus on the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective drugs . There is also a need for more studies on the safety and environmental impact of these compounds.

Eigenschaften

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN7OS2/c13-7-3-1-6(2-4-7)9-16-11(20-23-9)15-8(21)5-22-12-17-10(14)18-19-12/h1-4H,5H2,(H,15,20,21)(H3,14,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJANQXUVUDIBKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NS2)NC(=O)CSC3=NNC(=N3)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN7OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B492684.png)

![4'-methyl-N-(3-pyridinyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B492687.png)

![ethyl 2-{[(3-methoxyphenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B492700.png)

![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B492703.png)

![1-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone](/img/structure/B492706.png)